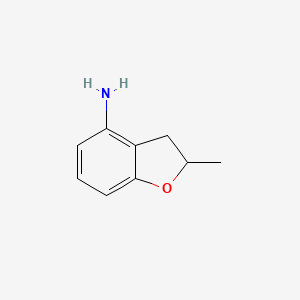

2-Methyl-2,3-dihydrobenzofuran-4-amine

Description

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUCQIAXBTUSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclization and Oxidation

A crucial step in synthesizing the 2,3-dihydrobenzofuran scaffold involves the use of ruthenium trichloride or its hydrate combined with sodium periodate as an oxidizing agent. Starting from suitably substituted phenolic esters (e.g., 4-acetyl-amino-benzoic acid methyl ester derivatives), the ruthenium-catalyzed oxidation promotes ring closure to form the dihydrobenzofuran core.

- In a nitrogen atmosphere, compound 7' (a precursor ester) is dissolved in ethyl acetate with ruthenium trichloride monohydrate and benzyltriethylammonium chloride.

- Sodium periodate aqueous solution is added dropwise at 20–30 °C.

- The reaction proceeds for 1.5–2 hours at room temperature.

- The product is extracted and dried to yield a black solid intermediate (compound 6').

This step achieves efficient oxidative cyclization with high conversion monitored by TLC and confirmed by NMR and mass spectrometry.

Chlorination and Substitution Reactions

Selective chlorination at the phenolic hydroxyl position is achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride. This chlorination is critical for introducing a leaving group that facilitates subsequent substitution reactions.

- Compound 5 or its salt is treated with N-chlorosuccinimide at 50–90 °C.

- The chlorinated intermediate (compound 4") is then reacted with chlorinating agents like sulfur oxychloride or tosyl chloride to introduce the desired leaving group Z.

- These transformations are performed in solvents such as DMF under controlled temperatures with TLC monitoring.

The chlorination step yields intermediates suitable for ring closure and further functionalization.

Reduction and Amination

Reduction of aldehyde groups to hydroxyls and subsequent amination at the 4-position are achieved using sodium borohydride and appropriate amination protocols.

- The cyclized compound 14 is dissolved in methanol and cooled to 0 °C.

- Sodium borohydride is added in portions, and the reaction proceeds at room temperature for 15 hours.

- The reaction mixture is acidified to pH 5–6, filtered, and the product is purified by crystallization.

This reduction step converts aldehyde functionalities to alcohols, which are then transformed to amines via substitution or reductive amination, yielding the 4-amino substituted dihydrobenzofuran.

| Step | Catalyst(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidative Cyclization | Ruthenium trichloride monohydrate + benzyltriethylammonium chloride | Ethyl acetate + water | 20–30 °C (room temp) | 1.5–2 hours | ~85 | Nitrogen atmosphere, TLC monitored |

| Chlorination | N-Chlorosuccinimide or sulfuryl chloride | DMF | 50–90 °C | ~3 hours | ~70 | Phenolic hydroxyl selective chlorination |

| Reduction | Sodium borohydride | Methanol | 0–25 °C | 15 hours | High | Acidification post-reaction for isolation |

| Amination (general) | Various (not fully detailed) | Various | Variable | Variable | Variable | Typically involves substitution or reductive amination |

- The described synthetic route is advantageous due to mild conditions, relatively low-cost catalysts (e.g., ruthenium and copper salts), and high transformation efficiency.

- The process avoids harsh reagents and complicated purification steps, making it suitable for scale-up and industrial production.

- The use of transition metal catalysts like ruthenium and copper chloride mixtures optimizes reaction temperature and time while minimizing by-products, enhancing economic viability.

- The stepwise oxidation, chlorination, reduction, and amination sequence provides a versatile platform for synthesizing various substituted 2,3-dihydrobenzofuran derivatives, including 2-methyl-2,3-dihydrobenzofuran-4-amine.

The preparation of this compound involves:

- Ruthenium-catalyzed oxidative cyclization of substituted phenolic esters.

- Selective chlorination using N-chlorosuccinimide or sulfuryl chloride to introduce reactive leaving groups.

- Reduction of aldehyde intermediates to alcohols followed by amination at the 4-position.

- Use of mild reaction conditions and cost-effective catalysts to maximize yield and purity.

These methods are supported by detailed experimental data including NMR, MS analyses, and TLC monitoring, confirming the efficiency and reproducibility of the processes.

Chemical Reactions Analysis

2-Methyl-2,3-dihydrobenzofuran-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or hydroxyl groups.

Common reagents and conditions used in these reactions include strong acids, bases, and transition-metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Methyl-2,3-dihydrobenzofuran-4-amine are extensive and can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been demonstrated to inhibit the growth of various microbes by interfering with essential biochemical pathways .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The modulation of specific signaling pathways, such as MAPK/ERK, indicates potential therapeutic applications in cancer treatment.

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its unique structural features allow for various chemical transformations that are crucial in drug development and material science.

Biochemical Research

- Enzyme Interactions : This compound interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these interactions can provide insights into the pharmacokinetics of drugs and their potential side effects.

- Cellular Effects : It influences cellular processes such as gene expression and metabolism, which are vital for understanding its role in biological systems.

Industrial Applications

- Synthesis of Industrial Chemicals : The compound is utilized in producing various industrial chemicals and materials due to its reactivity and functional groups.

Case Study 1: Antimicrobial Properties

A study conducted on benzofuran derivatives highlighted the effectiveness of this compound against Candida albicans. The results showed that modifications at the 4-position significantly enhanced antimicrobial activity compared to other derivatives. This finding underscores the potential of this compound as a lead structure for developing new antifungal agents .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. Further research is required to elucidate its full therapeutic potential and mechanisms of action in cancer treatment .

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized to form quinones.

- Reduction : Reduction reactions yield more saturated derivatives.

- Substitution Reactions : It can participate in nucleophilic or electrophilic substitution reactions using various reagents.

Preparation Methods

Several synthetic methods are employed to produce this compound:

- One-Pot Etherification and Dehydrative Cyclization : Involves etherification of o-hydroxyacetophenones under basic conditions.

- Dehydrative Cyclization of o-Hydroxybenzyl Ketones : Utilizes o-hydroxybenzyl ketones as starting materials.

- Transition-Metal Catalysis : Employs transition-metal catalysts for cyclization reactions.

Mechanism of Action

The mechanism by which 2-Methyl-2,3-dihydrobenzofuran-4-amine exerts its effects involves interaction with molecular targets and pathways. For instance, it can stimulate neurotransmitter release in the brain, affecting dopamine, norepinephrine, and serotonin levels . This interaction is mediated through specific receptors and enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

- The ethyl analog (C₉H₁₁NO) exhibits a higher molecular weight due to the ethyl group but lacks reported solubility or melting point data .

- The hydrochloride salt (C₈H₁₀ClNO) shows water solubility, making it advantageous for formulations requiring aqueous compatibility .

Key Findings :

- The ethyl derivative achieves a higher yield (99%) and purity (95%) compared to the methyl analog, likely due to optimized alkylation conditions .

- Hydrolysis of the amine group to form the hydroxyl derivative (2-methyl-2,3-dihydrobenzofuran-4-ol) reduces purity to 89%, suggesting challenges in maintaining stability during functional group interconversion .

Biological Activity

2-Methyl-2,3-dihydrobenzofuran-4-amine is an organic compound characterized by the molecular formula C9H11NO. It belongs to the benzofuran class of compounds, which are noted for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran structure with a methyl group at the 2-position and an amino group at the 4-position. This unique configuration contributes to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 151.19 g/mol |

| Chemical Structure | Structure |

Target Interactions

Research indicates that this compound interacts with various biological targets, primarily through:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens by interfering with essential biochemical pathways in microbes.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the metabolism of endogenous compounds.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Gene Expression : Alterations in gene expression patterns have been observed upon treatment with this compound, indicating its role in cellular regulation.

Stability and Dosage Effects

The stability of this compound under laboratory conditions is notable; however, its biological activity may diminish over time due to degradation. In animal models, dosage variations reveal that lower doses can enhance cellular function and offer protection against oxidative stress.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Monoamine Oxidase Interaction : It influences neurotransmitter metabolism through interactions with monoamine oxidase enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of benzofuran, including this compound, exhibited significant antimicrobial effects against various bacterial strains. The mechanism was attributed to disruption of microbial cell wall synthesis and interference with metabolic pathways.

- Cancer Therapeutics : Research indicated that structural analogs of this compound showed promise in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumor progression .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound exhibits favorable absorption characteristics when administered orally, making it a candidate for further drug development.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2,3-dihydrobenzofuran-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be approached via cyclization of substituted phenethylamine precursors or reductive amination of ketone intermediates. For example, fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution on halogenated aromatic rings using sodium azide or methylamine under controlled pH and temperature . Reaction optimization should focus on catalysts (e.g., palladium for cross-coupling) and solvent systems (polar aprotic solvents like DMF) to enhance yield and purity. Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm the dihydrobenzofuran backbone and methyl/amine substituents. Compare chemical shifts with structurally related compounds (e.g., 4-chloro-2,3-dihydrobenzofuran-3-amine derivatives) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% for research-grade material) .

- X-ray Crystallography : For resolving stereochemical ambiguities in chiral derivatives .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation.

- Light Sensitivity : Amber glass containers to avoid photodegradation, as observed in benzofuran analogs .

- Humidity Control : Use desiccants to prevent hydrolysis of the amine group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications at the 4-amine (e.g., alkylation, acylation) and 2-methyl positions. Compare with derivatives like 5-methoxy-2,3-dihydrobenzofuran-3-amine to assess electronic/steric effects .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) to correlate substituents with activity. For example, fluorinated pyridines are screened for kinase inhibition .

- Computational Modeling : DFT calculations or molecular docking to predict binding affinities and guide synthetic priorities .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use -labeled amines to clarify ambiguous coupling in NMR spectra.

- Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., 4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride) .

- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

Q. How can reaction scalability and reproducibility be ensured for multi-step syntheses involving this compound?

- Methodological Answer :

- Process Optimization : Use flow chemistry for hazardous steps (e.g., azide reactions) to improve safety and consistency .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Catalyst Screening : Test alternatives to Pd (e.g., Ni or Cu catalysts) to reduce costs without compromising yield .

Q. What are the best practices for designing bioactivity assays targeting this compound in neurological or antimicrobial research?

- Methodological Answer :

- Target Selection : Prioritize receptors (e.g., serotonin or dopamine receptors) based on structural similarity to known bioactive amines .

- Assay Conditions : Use physiologically relevant pH and temperature. For antimicrobial studies, employ MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

- Positive Controls : Compare with established drugs (e.g., fluoxetine for neurological targets) to contextualize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.